molecular formula C34H58N4O6 B14205750 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester CAS No. 827030-12-6

3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester

Cat. No.: B14205750
CAS No.: 827030-12-6
M. Wt: 618.8 g/mol
InChI Key: NJFTWPSHTLVGTQ-UHFFFAOYSA-N
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Description

3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound belongs to the class of tetraaza macrocyclic ligands, which are known for their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetraamine with a suitable aldehyde or ketone, followed by cyclization and esterification steps. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The industrial production methods may also include purification steps such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups .

Scientific Research Applications

3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester involves its ability to form stable complexes with metal ions. The compound’s tetraaza macrocyclic structure allows it to coordinate with metal ions through its nitrogen atoms, forming stable chelate complexes. These complexes can interact with various molecular targets and pathways, depending on the nature of the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene, 7-[(2-methoxyphenyl)methyl]
  • 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene, 7-methyl-
  • 2,12-Dimethyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene

Uniqueness

Compared to similar compounds, 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester is unique due to its specific ester functional groups and the presence of bulky tert-butyl groups. These structural features enhance its stability and reactivity, making it particularly valuable in forming stable metal complexes and in various scientific and industrial applications .

Properties

CAS No.

827030-12-6

Molecular Formula

C34H58N4O6

Molecular Weight

618.8 g/mol

IUPAC Name

tert-butyl 3-[3,11-bis[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]propanoate

InChI

InChI=1S/C34H58N4O6/c1-32(2,3)42-29(39)15-22-36-18-11-20-37(23-16-30(40)43-33(4,5)6)25-27-13-10-14-28(35-27)26-38(21-12-19-36)24-17-31(41)44-34(7,8)9/h10,13-14H,11-12,15-26H2,1-9H3

InChI Key

NJFTWPSHTLVGTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1CCCN(CC2=NC(=CC=C2)CN(CCC1)CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C

Origin of Product

United States

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